molecular formula C21H17Cl2N3S B12211891 7-[(4-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

7-[(4-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12211891
M. Wt: 414.3 g/mol
InChI Key: WNERWWFFLVBAQO-UHFFFAOYSA-N
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Description

7-[(4-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorobenzyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-[(4-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of 7-[(4-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-[(4-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C21H17Cl2N3S

Molecular Weight

414.3 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylsulfanyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H17Cl2N3S/c1-13-11-19(27-12-15-3-7-17(22)8-4-15)26-21(24-13)20(14(2)25-26)16-5-9-18(23)10-6-16/h3-11H,12H2,1-2H3

InChI Key

WNERWWFFLVBAQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC3=CC=C(C=C3)Cl)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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